

chemical properties and structure of 2,4-diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Diamino-6-nitrotoluene**

Cat. No.: **B1208478**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **2,4-diamino-6-nitrotoluene**

Abstract

2,4-diamino-6-nitrotoluene is an amino-nitrotoluene compound that is structurally defined as 2,4-diaminotoluene with a nitro substituent at the 6-position^{[1][2]}. It is recognized as a xenobiotic metabolite, notably arising from the biological degradation of the explosive 2,4,6-trinitrotoluene (TNT)^{[1][3]}. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for **2,4-diamino-6-nitrotoluene**, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

2,4-diamino-6-nitrotoluene, also known by its IUPAC name 4-methyl-5-nitrobenzene-1,3-diamine, is classified within the organic compound class of nitrobenzenes^[1]. Its structure consists of a toluene core with two amino groups at positions 2 and 4, and a nitro group at position 6^[3].

Identifier	Value
IUPAC Name	4-methyl-5-nitrobenzene-1,3-diamine[1][3]
CAS Number	6629-29-4[1][4][5]
Molecular Formula	C7H9N3O2[1][3][6]
Molecular Weight	167.17 g/mol [1][3]
Canonical SMILES	CC1=C(C=C(C=C1--INVALID-LINK--[O-])N)N[1][3]
InChI Key	DFZSBQYOXAUYCB-UHFFFAOYSA-N[1][3]
ChEBI ID	CHEBI:19342[1]
HMDB ID	HMDB0060362[1]

Physicochemical Properties

The physicochemical properties of **2,4-diamino-6-nitrotoluene** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems. The compound is characterized as a strong basic compound based on its predicted pKa.

Property	Value	Source
Melting Point	135 °C	[4]
Boiling Point	406.7 ± 40.0 °C (Predicted)	[4]
Density	1.369 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	3.23 ± 0.10 (Predicted)	[4]
Storage Temperature	Room temperature, in a dark place under an inert atmosphere	[4]

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and identification of **2,4-diamino-6-nitrotoluene**.

Technique	Data Availability
1H NMR Spectroscopy	Spectra available from sources such as SpectraBase. [1]
13C NMR Spectroscopy	Data available. [1]
Mass Spectrometry (GC-MS)	Mass spectrometry data is available, with notable peaks at m/z 167, 168, and 121. [1]
Infrared (IR) Spectroscopy	FTIR spectra, typically obtained using a KBr wafer technique, are available. [1]
Raman Spectroscopy	Data available from sources such as SpectraBase. [1]

Experimental Protocols

Synthesis of 2,4-diamino-6-nitrotoluene

The synthesis of **2,4-diamino-6-nitrotoluene** can be conceptualized as a multi-step process starting from toluene, involving nitration followed by selective reduction. A general methodology is outlined below, based on standard organic synthesis procedures for nitration and reduction of aromatic compounds.

Step 1: Nitration of Toluene to Dinitrotoluene

This procedure is adapted from the nitration of toluene to produce a mixture of nitrotoluenes^[7]. Further nitration of mononitrotoluene would be required to yield dinitrotoluene.

- Reagents: Toluene, concentrated sulfuric acid, concentrated nitric acid.
- Procedure:
 - Prepare the nitrating acid by slowly adding concentrated sulfuric acid to ice-cold concentrated nitric acid under constant cooling and stirring^[7].

- Cool the toluene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel to approximately -10 °C using an ice-salt bath[8].
- Slowly add the nitrating acid to the cooled toluene while maintaining the temperature between -5 °C and 0 °C[8].
- After the addition is complete, allow the mixture to stir and slowly warm to room temperature[7].
- Pour the reaction mixture onto ice and separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution, and again with water[7].
- Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude dinitrotoluene isomers[7].

Step 2: Reduction of 2,4-Dinitrotoluene to 2,4-Diaminotoluene

This protocol is based on the reduction of 2,4-dinitrotoluene using iron powder[9]. To obtain the target molecule, a partial reduction or a subsequent nitration under controlled conditions would be necessary. The following describes the full reduction to the diamine.

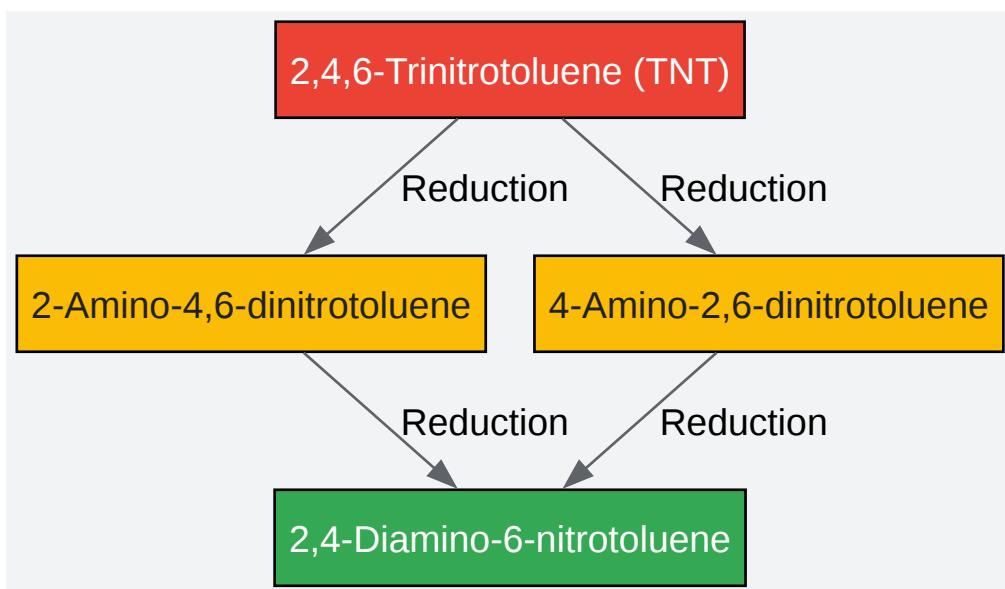
- Reagents: 2,4-dinitrotoluene, iron powder, 50% aqueous ethyl alcohol, concentrated hydrochloric acid[9].
- Procedure:
 - In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, combine 2,4-dinitrotoluene, iron powder, and 50% ethyl alcohol[9].
 - Heat the mixture to boiling and slowly add a solution of concentrated hydrochloric acid in 50% ethyl alcohol[9].
 - Reflux the mixture for two hours after the acid addition is complete[9].
 - Make the hot mixture just alkaline with an alcoholic potassium hydroxide solution[9].
 - Filter the hot mixture to remove the iron residue and wash the residue with hot 95% ethyl alcohol[9].

- The filtrate contains the diaminotoluene. Further purification can be achieved by precipitation as the sulfate salt and subsequent recrystallization[9].

Note: The direct synthesis of **2,4-diamino-6-nitrotoluene** would require a more nuanced approach, possibly involving the partial reduction of a trinitrotoluene precursor or the controlled nitration of a diaminotoluene.

Analytical Methods

Various analytical techniques can be employed for the detection and quantification of **2,4-diamino-6-nitrotoluene**, often in the context of environmental samples or as a metabolite of TNT.


- High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of TNT and its metabolites, including **2,4-diamino-6-nitrotoluene**.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the identification and quantification of volatile and semi-volatile compounds like nitrotoluene derivatives[10].
- Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative analysis of polynitroaromatic compounds after specific chemical reactions to form colored complexes[10].

Biological Activity and Metabolism

2,4-diamino-6-nitrotoluene is primarily of interest due to its role as a metabolite in the biodegradation of 2,4,6-trinitrotoluene (TNT)[3]. The metabolic transformation of TNT is a key process in both the toxicological effects of TNT exposure and its environmental remediation.

Under anaerobic or nitrate-reducing conditions, microorganisms can sequentially reduce the nitro groups of TNT. This process leads to the formation of aminodinitrotoluenes and subsequently diaminonitrotoluenes, including **2,4-diamino-6-nitrotoluene**[11]. Studies have shown that **2,4-diamino-6-nitrotoluene** has a weak toxic potential compared to its parent compound, TNT[12].

The metabolic pathway from TNT to **2,4-diamino-6-nitrotoluene** involves the reduction of two of the three nitro groups.

[Click to download full resolution via product page](#)

Caption: Metabolic reduction of TNT to **2,4-diamino-6-nitrotoluene**.

Conclusion

2,4-diamino-6-nitrotoluene is a significant compound, primarily studied in the context of the metabolism and environmental fate of TNT. Its chemical and physical properties are well-characterized, providing a solid foundation for further research. The synthesis and analytical methodologies, while often adapted from related compounds, are accessible for specialized laboratory settings. Understanding the structure and properties of this metabolite is crucial for assessing the environmental impact and toxicological profile of TNT and its degradation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DIAMINO-6-NITROTOLUENE | 6629-29-4 [chemicalbook.com]
- 3. Buy 2,4-Diamino-6-nitrotoluene | 6629-29-4 [smolecule.com]
- 4. 2,4-DIAMINO-6-NITROTOLUENE CAS#: 6629-29-4 [m.chemicalbook.com]
- 5. accustandard.com [accustandard.com]
- 6. EAWAG-BBD: Compound Page, compID# c0456 [eawag-bbd.ethz.ch]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11
[sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Bioconversion of 2,4-diamino-6-nitrotoluene to a novel metabolite under anoxic and aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical properties and structure of 2,4-diamino-6-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1208478#chemical-properties-and-structure-of-2-4-diamino-6-nitrotoluene\]](https://www.benchchem.com/product/b1208478#chemical-properties-and-structure-of-2-4-diamino-6-nitrotoluene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com